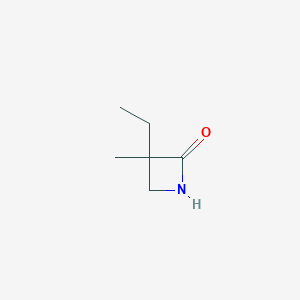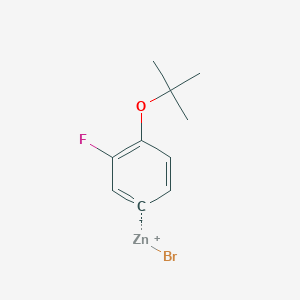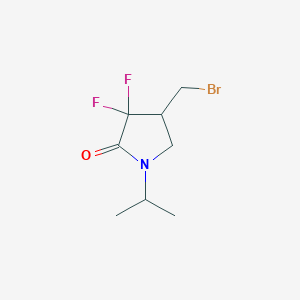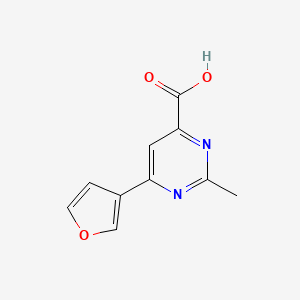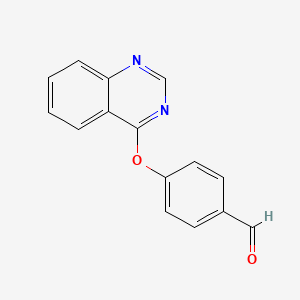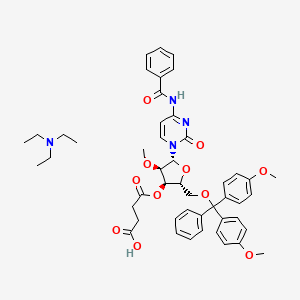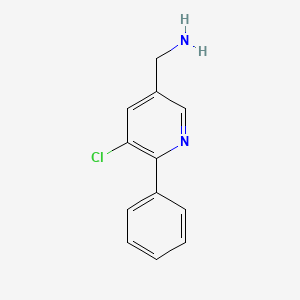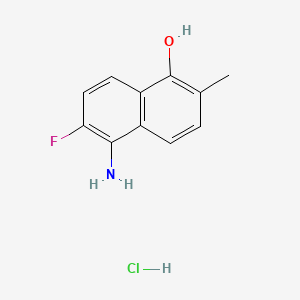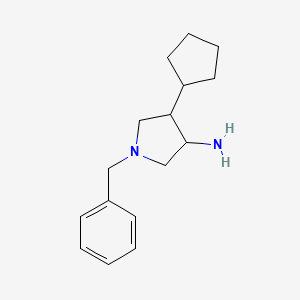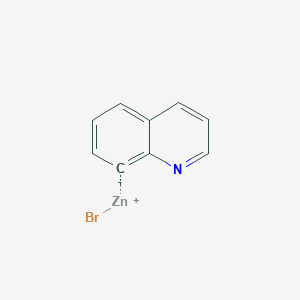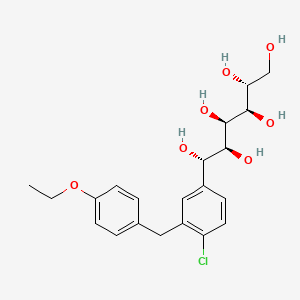
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by its multiple hydroxyl groups and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can be achieved through a multi-step organic synthesis process. The key steps involve:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxybenzyl group is introduced to the phenyl ring.
Hexane-1,2,3,4,5,6-hexaol formation: This involves the reduction of a suitable precursor, such as a hexane-1,2,3,4,5,6-hexone, using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or amines.
Major Products
Oxidation: Formation of hexane-1,2,3,4,5,6-hexone or hexane-1,2,3,4,5,6-hexanal.
Reduction: Formation of hexane or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the phenyl ring and hydroxyl groups suggests it could interact with biological targets, potentially serving as a lead compound for drug development.
Industry
In industry, this compound could be used in the production of polymers, resins, or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-methoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol: Similar structure with a methoxy group instead of an ethoxy group.
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-hydroxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H27ClO7 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18+,19-,20+,21+/m1/s1 |
Clave InChI |
QXLZASULNNCSEF-TXVWBRJLSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)

